2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride
Overview
Description
α'-methoxy Fentanyl (hydrochloride) is an analytical reference standard that is structurally similar to known opioids. α'-methoxy Fentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Scientific Research Applications
1. Regulatory and Legal Aspects
The substance 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride, commonly known as Methoxyacetyl fentanyl, has been a subject of regulatory interest due to its potential for abuse. Research conducted by the Drug Enforcement Administration has led to the temporary scheduling of Methoxyacetyl fentanyl into Schedule I of the Controlled Substances Act. This classification is based on findings that its presence poses an imminent hazard to public safety, necessitating stringent regulatory controls and sanctions on handling these substances in various capacities, including manufacturing, distributing, and research (Federal Register, 2017).
2. Synthesis and Derivative Studies
The chemical synthesis of various derivatives of similar compounds has been explored in scientific research. For instance, Fernandes et al. (2014) synthesized a series of novel substituted 2-(6-methoxynaphthalen-2-yl)-N-phenylpropanamide derivatives, demonstrating the versatility of these compounds in chemical synthesis. The final structures of these synthesized compounds were confirmed using different spectroscopic methods, highlighting the potential for creating new compounds with varied applications (Fernandes, Singh, Kumar, & Kumar, 2014).
3. Dopaminergic Ligands Research
Penjišević et al. (2016) synthesized new compounds related to this compound, specifically 1‐(2‐methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl)piperazines, to be used as probes for mapping the dopamine D2 receptor. This research is significant in understanding the interaction of these compounds with dopaminergic systems, which could have implications in neuroscience and pharmacology (Penjišević et al., 2016).
4. Pharmaceutical Synthesis
The compound has also been referenced in the context of pharmaceutical synthesis. Woo (1981) discussed the use of 2-methoxypropan-2-yl group as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This indicates the broader chemical utility of methoxy derivatives in pharmaceutical manufacturing (Woo, 1981).
Properties
IUPAC Name |
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVZYOSLOEDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037236 | |
Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101365-58-6 | |
Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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